molecular formula C15H12ClF3O2 B8250093 2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol

2-(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)ethanol

Cat. No. B8250093
M. Wt: 316.70 g/mol
InChI Key: KOGJRWLMIOGPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637536B2

Procedure details

To a solution of 1-chloro-2-(trifluoromethyl)-4-(4-vinylphenoxy)benzene (3 g, 10.04 mmol) in THF (50 mL) was added 9-BBN (24.11 mL, 12.05 mmol) under nitrogen. The reaction mixture was stirred at 0° C. for 0.5 h, then the temperature was allowed to warm up to room temperature. NaOH (13.39 mL, 40.2 mmol) and H2O2 (14.36 mL, 141 mmol) was added. The mixture was then heated at 60° C. for 2 h. Na2SO3 was added to quench the reaction after cooling. Purification via flash chromatography then afforded the title compound (2.2 g, 6.95 mmol, 69.2% yield). LCMS: rt=3.55 min, [M+H+-H2O]=299
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
24.11 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
13.39 mL
Type
reactant
Reaction Step Two
Name
Quantity
14.36 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69.2%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([CH:15]=[CH2:16])=[CH:11][CH:10]=2)=[CH:4][C:3]=1[C:17]([F:20])([F:19])[F:18].B1C2CCCC1CCC2.[OH-].[Na+].OO.[O-:34]S([O-])=O.[Na+].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][OH:34])=[CH:13][CH:14]=2)=[CH:4][C:3]=1[C:17]([F:18])([F:19])[F:20] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC1=CC=C(C=C1)C=C)C(F)(F)F
Name
Quantity
24.11 mL
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.39 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14.36 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 60° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC1=CC=C(C=C1)CCO)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.95 mmol
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.